Cas no 40819-93-0 ([(1R,9R,10S,12R,13S,14R,16S,18R)-13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride)

[(1R,9R,10S,12R,13S,14R,16S,18R)-13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride structure
40819-93-0 structure
Nome del prodotto:[(1R,9R,10S,12R,13S,14R,16S,18R)-13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride
Numero CAS:40819-93-0
MF:C22H28Cl2N2O3
MW:439.375324249268
CID:2667379
PubChem ID:38681

[(1R,9R,10S,12R,13S,14R,16S,18R)-13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • Lorajmine hydrochloride
    • Lorajmine hydrochloride (USAN)
    • D04774
    • [(1R,9R,10S,12R,13S,14R,16S,18R)-13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.0
    • [(1R,9R,10S,12R,13S,14R,16S,18R)-13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride
    • Inchi: 1S/C22H27ClN2O3.ClH/c1-3-11-12-8-15-19-22(13-6-4-5-7-14(13)24(19)2)9-16(25(15)21(11)27)18(12)20(22)28-17(26)10-23;/h4-7,11-12,15-16,18-21,27H,3,8-10H2,1-2H3;1H/t11-,12-,15-,16-,18?,19-,20?,21+,22+;/m0./s1
    • Chiave InChI: HNUSYDFQYYRIHJ-XQQGKESMSA-N
    • Sorrisi: ClCC(=O)OC1C2[C@@H]3[C@H](CC)[C@H](N4[C@@H](C3)[C@H]3[C@]1(C1C=CC=CC=1N3C)C[C@H]42)O.Cl

Proprietà calcolate

  • Massa esatta: 438.1476981g/mol
  • Massa monoisotopica: 438.1476981g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 4
  • Complessità: 691
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 53

Proprietà sperimentali

  • Punto di fusione: 243-246°
  • Rotazione specifica: D20 +29° (c = 1 in ethanol)

[(1R,9R,10S,12R,13S,14R,16S,18R)-13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride Informazioni sulla sicurezza

  • Tossicità:LD50 in mice, rats (mg/kg): 176, 139 i.p.; 370, 480 orally (Capra)

[(1R,9R,10S,12R,13S,14R,16S,18R)-13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride Letteratura correlata

Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.